molecular formula C26H54 B1606808 2-Methylpentacosane CAS No. 629-87-8

2-Methylpentacosane

Cat. No.: B1606808
CAS No.: 629-87-8
M. Wt: 366.7 g/mol
InChI Key: ZRNSSRODJSSVEJ-UHFFFAOYSA-N
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Description

2-Methylpentacosane: is a hydrocarbon with the molecular formula C26H54 and a molecular weight of 366.7070 g/mol . It is a branched alkane, specifically a methyl-substituted pentacosane. This compound is part of a larger class of long-chain alkanes, which are known for their hydrophobic properties and are often found in natural waxes and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentacosane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where a pentacosane is reacted with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective methylation. These processes are carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentacosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under strong oxidizing conditions.

    Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

Major Products:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Smaller alkanes or alkenes if cleavage occurs.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2-Methylpentacosane has various applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of lubricants and waxes, providing desirable properties such as low volatility and high melting points.

Mechanism of Action

The mechanism of action of 2-Methylpentacosane is largely dependent on its hydrophobic and non-reactive nature. In biological systems, it interacts with lipid membranes, potentially altering membrane fluidity and permeability. Its long hydrocarbon chain allows it to embed within lipid bilayers, affecting the physical properties of the membrane.

Comparison with Similar Compounds

    Pentacosane: A straight-chain alkane with the formula C25H52.

    3-Methylpentacosane: Another branched alkane with a methyl group at the third carbon.

    Hexacosane: A straight-chain alkane with the formula C26H54, similar in molecular weight but without branching.

Uniqueness: 2-Methylpentacosane is unique due to its specific branching, which can influence its physical properties such as melting point and solubility. The presence of the methyl group can also affect its reactivity and interactions with other molecules compared to its straight-chain counterparts.

Properties

IUPAC Name

2-methylpentacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)3/h26H,4-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNSSRODJSSVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335567
Record name 2-Methylpentacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-87-8
Record name 2-Methylpentacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLPENTACOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0NEC7M413
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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